Gsk2256098
概述
描述
GSK2256098 是一种有效的、选择性的和可逆的粘着斑激酶 (FAK) 抑制剂。粘着斑激酶是一种非受体酪氨酸激酶,在细胞增殖、存活、迁移和侵袭等细胞过程中发挥着至关重要的作用。This compound 在临床前和临床研究中表现出抑制肿瘤生长和转移的潜力,尤其是在粘着斑激酶表达高的癌症中 .
科学研究应用
化学: 用作工具化合物来研究粘着斑激酶在细胞过程中的作用。
生物学: 研究其对各种癌细胞系中细胞迁移、侵袭和存活的影响。
作用机制
GSK2256098 通过选择性抑制粘着斑激酶的酪氨酸激酶活性来发挥作用。这种抑制是通过 this compound 与粘着斑激酶的自磷酸化位点 (酪氨酸 397) 结合而发生的,从而阻止其活化和随后的下游信号传导。这会导致抑制细胞过程,例如增殖、存活、迁移和侵袭,最终导致肿瘤生长和转移减少 .
安全和危害
The safety and tolerability of GSK2256098 were evaluated in a phase I study with patients with relapsed glioblastoma . The maximum tolerated dose was found to be 1000 mg twice daily . Dose-limiting toxicities were related to cerebral edema . Treatment-related adverse effects (>25%) were diarrhea, fatigue, and nausea .
未来方向
Numerous FAK inhibitors, including GSK2256098, have demonstrated positive anti-tumor effects in preclinical studies and are undergoing clinical trials for several types of tumors . The benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs .
生化分析
Biochemical Properties
GSK2256098 plays a significant role in biochemical reactions by inhibiting the activity of focal adhesion kinase. It is highly selective for focal adhesion kinase, with a thousand-fold selectivity over its nearest family member, proline-rich tyrosine kinase 2 (PYK2) . This compound inhibits focal adhesion kinase activity by targeting the phosphorylation site of focal adhesion kinase, specifically tyrosine 397 . This inhibition leads to decreased levels of phosphorylated Akt and extracellular signal-regulated kinase (ERK) in cancer cell lines, thereby reducing cell viability, anchorage-independent growth, and motility .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In pancreatic ductal adenocarcinoma cells, this compound inhibits cell proliferation, motility, and survival by targeting the phosphorylation site of focal adhesion kinase . The compound also impairs cell motility by affecting the assembly or disassembly of focal adhesions . Additionally, this compound has been shown to reduce leukocyte and macrophage infiltration and tumor growth in a mammary carcinoma mouse model .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of focal adhesion kinase activity through binding to the ATP-binding site of the kinase. This binding prevents the autophosphorylation of focal adhesion kinase at tyrosine 397, which is crucial for its activation . The inhibition of focal adhesion kinase activity leads to a decrease in downstream signaling pathways, including the Akt and ERK pathways, which are essential for cell proliferation and survival . This compound also affects the tumor microenvironment by reducing angiogenesis and tumor-associated macrophage infiltration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in in vitro studies, with consistent inhibition of focal adhesion kinase activity and downstream signaling pathways . In in vivo studies, this compound has demonstrated long-term effects on tumor growth and metastasis, with reduced tumor weight and lower microvessel density in treated mice
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, higher doses of this compound have been associated with greater inhibition of tumor growth and metastasis . At high doses, the compound has also shown toxic effects, including cerebral edema and gastrointestinal toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound inhibits the deacetylation of trametinib by inhibiting human carboxylesterases, such as hCES1b, hCES1c, and hCES2 . This interaction affects the pharmacokinetics of trametinib when co-administered with this compound, highlighting the importance of understanding the metabolic pathways involved in the compound’s activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound has been shown to cross the blood-brain barrier at low levels into normal brain tissue but at higher levels into tumor tissue, consistent with tumor-associated blood-brain barrier disruption . This compound is also a substrate of p-glycoprotein, an efflux pump that affects its transport and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with focal adhesion kinase and other signaling proteins. The compound’s activity is influenced by its localization to specific cellular compartments, such as focal adhesions, where it inhibits focal adhesion kinase activity and downstream signaling pathways
准备方法
合成路线和反应条件
GSK2256098 的合成涉及多个步骤,包括形成关键中间体及其随后的偶联最后一步是在特定反应条件下将吡啶-吡唑中间体与苯甲酰胺衍生物偶联 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高纯度试剂、控制反应条件以及高效的纯化技术,以确保最终产品的质量和收率一致 .
化学反应分析
反应类型
GSK2256098 主要发生取代反应,这是由于存在吡唑和吡啶环等反应性官能团。这些反应可以在特定条件下由各种试剂催化 .
常用试剂和条件
取代反应: 常用试剂包括卤化剂和亲核试剂。反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂,温度范围从室温到高温。
主要形成的产物
这些反应形成的主要产物取决于使用的具体试剂和条件。例如,取代反应可以产生 this compound 的各种取代衍生物,而氧化还原反应可以导致形成该化合物的氧化或还原形式 .
相似化合物的比较
类似化合物
PF-562271: 另一种具有相似选择性和效力的粘着斑激酶抑制剂。
Defactinib (VS-6063): 一种粘着斑激酶抑制剂,在治疗各种癌症的临床试验中表现出希望。
TAE226: 粘着斑激酶和胰岛素样生长因子 1 受体激酶的双重抑制剂
GSK2256098 的独特性
This compound 独特之处在于其对粘着斑激酶的 高选择性,而不是其他激酶,包括最近的家族成员,富含脯氨酸的酪氨酸激酶 2 (PYK2)。这种选择性对于最大程度地减少脱靶效应和增强 this compound 在癌症治疗中的治疗潜力至关重要 .
属性
IUPAC Name |
2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHPPKGOOJSPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224887-10-8 | |
Record name | GSK-2256098 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224887108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK2256098 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16106 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2256098 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7O0O4110G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。